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molecular formula C6H8N2 B033374 2-Amino-3-methylpyridine CAS No. 1603-40-3

2-Amino-3-methylpyridine

Cat. No. B033374
M. Wt: 108.14 g/mol
InChI Key: RGDQRXPEZUNWHX-UHFFFAOYSA-N
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Patent
US08207340B2

Procedure details

A mixture of crude 2-bromo-1-(4-iodophenyl)ethanone (18.2 g), 2-amino-3-picoline (1.1 equiv, 61.6 mmol), and sodium bicarbonate (1.3 equiv, 72.8 mmol) in isopropanol (160 mL) was heated at 80° C. for 16 h. After concentrating the reaction mixture in vacuo, water (100 mL) was added and the resultant tan slurry was filtered, rinsing with water (2×50 mL). The brown solid was recrystallized from hot isopropanol and further dried in vacuo to provide the title product as a brown solid (13.2 g, 71%). ESMS [M+H]+: 335.0.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
61.6 mmol
Type
reactant
Reaction Step One
Quantity
72.8 mmol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1.C(=O)(O)[O-].[Na+]>C(O)(C)C>[I:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:12]=[C:13]3[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]3[CH:2]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)I
Name
Quantity
61.6 mmol
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
72.8 mmol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture in vacuo, water (100 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resultant tan slurry was filtered
WASH
Type
WASH
Details
rinsing with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The brown solid was recrystallized from hot isopropanol
CUSTOM
Type
CUSTOM
Details
further dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C=1N=C2N(C=CC=C2C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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